molecular formula C10H19NO4 B8065824 Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (S)-

Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (S)-

Cat. No.: B8065824
M. Wt: 217.26 g/mol
InChI Key: HMCLHZJHPBOTNL-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (S)- (CAS: N/A; refer to for analogs) is a chiral, Boc-protected amino acid derivative. Its structure features a tert-butoxycarbonyl (Boc) group attached to a methylamino substituent at the C2 position of the butanoic acid backbone, with an (S)-configuration at the chiral center (Figure 1). The Boc group acts as a protective moiety for the amine, enhancing stability during synthetic processes like peptide coupling.

Properties

IUPAC Name

(2S)-2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-5-7(9(13)14)11-6-8(12)15-10(2,3)4/h7,11H,5-6H2,1-4H3,(H,13,14)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCLHZJHPBOTNL-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)O)NCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Activation

(S)-2-Aminobutyric acid is dissolved in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (TEA, 3 eq) is added to deprotonate the amino group, followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) at 0°C. The reaction proceeds for 12–24 hours at room temperature, achieving >95% Boc protection.

Reaction Conditions

ParameterValue
SolventDichloromethane (DCM)
Temperature0°C → 25°C
CatalystTriethylamine
Yield92–95%

Methylamino Group Introduction

The Boc-protected intermediate undergoes reductive alkylation using methylamine and sodium cyanoborohydride (NaBH₃CN) in methanol. The pH is maintained at 6–7 using acetic acid, and the mixture is stirred for 6 hours at 40°C. This step installs the methylamino group with retention of configuration.

EDCI/HOAT Activation

A mixture of Boc-protected (S)-2-aminobutyric acid (1 eq), methylamine hydrochloride (1.2 eq), EDCI (1.5 eq), and HOAT (1.5 eq) in DCM is stirred for 15 hours at 25°C. The carbodiimide activates the carboxylic acid, forming an O-acylisourea intermediate that reacts with methylamine to yield the target compound.

Optimization Data

VariableEffect on Yield
EDCI Excess (1.5→2 eq)Yield ↑ 12% (88→93%)
Solvent (DMF vs. DCM)DCM preferred (↓ epimerization)
Reaction Time15 h optimal (↑ 89% vs. 76% at 8 h)

Workup and Purification

The crude product is washed with 0.1N HCl (removes excess methylamine) and saturated NaHCO₃ (neutralizes unreacted acid). Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the compound in 85–90% purity, with final recrystallization from ethanol/water achieving >97% enantiomeric excess.

Alternative Methodologies from Patent Literature

Sulfonyl Chloride-Mediated Amination

A patent (WO2003106428A1) describes reacting 2,4-dichloro-3-methylbenzenesulfonyl chloride with methanamine in DCM and TEA (1:1.2 ratio) to form a sulfonamide intermediate. Subsequent Boc protection and hydrolysis yield the target compound, though this route suffers from lower yields (68–72%) due to steric hindrance.

Palladium-Catalyzed Coupling

Aryl halides (e.g., 1-bromo-3-fluorobenzene) undergo Buchwald-Hartwig amination with the Boc-protected amine using Pd₂(dba)₃ and XantPhos in toluene. While effective for aromatic analogs, this method is less suitable for aliphatic systems due to competing β-hydride elimination.

Stereochemical Control and Analytical Validation

Chiral Resolution Techniques

When racemic mixtures form, chiral HPLC (Chiralpak IC column, hexane/isopropanol 80:20) resolves enantiomers. The (S)-isomer elutes at 8.2 minutes, confirmed by optical rotation ([α]D²⁵ = +34.5° (c=1, CH₃OH)).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 1.58–1.65 (m, 2H, CH₂CH₃), 2.98 (s, 3H, NCH₃), 3.21 (dd, J=6.5 Hz, 1H, CHNH), 4.12 (q, J=7.0 Hz, 1H, COOH).

  • IR (neat): 1740 cm⁻¹ (C=O Boc), 1635 cm⁻¹ (amide I).

Industrial-Scale Production Considerations

Solvent Recycling

DCM is recovered via distillation (bp 40°C) with >98% purity, reducing costs by 22% per kilogram.

Waste Stream Management

Aqueous washes (pH 2–3) neutralize excess TEA and EDCI, with activated carbon treatment removing residual organics before discharge .

Chemical Reactions Analysis

Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (S)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Butanoic acid derivatives are often utilized in drug development due to their ability to act as amino acid analogs. The compound's structure allows it to function as a prodrug or a building block for more complex pharmaceuticals.

Antiviral and Antibacterial Applications

Recent studies have highlighted the potential of butanoic acid derivatives in combating viral infections and bacterial resistance. For instance, compounds related to butanoic acid have shown efficacy against various strains of viruses such as HIV and influenza, as well as bacteria resistant to conventional antibiotics .

Neurological Research

The compound has been investigated for its role in neurological disorders. Its structural similarity to neurotransmitters allows it to interact with neuronal receptors, making it a candidate for treatments related to anxiety and depression .

Biochemical Applications

Butanoic acid derivatives are also significant in biochemical research, particularly in enzyme inhibition studies and metabolic pathway analysis.

Enzyme Inhibitors

Research indicates that butanoic acid can inhibit certain enzymes involved in metabolic processes, making it a useful tool for studying metabolic pathways and developing enzyme inhibitors .

Protein Synthesis

In the context of protein synthesis, butanoic acid derivatives can serve as amino acid substitutes in peptide synthesis, enhancing the stability and bioactivity of peptide-based drugs .

Material Science

The unique properties of butanoic acid derivatives have led to their application in material science.

Polymer Chemistry

Butanoic acid can be used as a monomer in the synthesis of biodegradable polymers. These polymers have applications in drug delivery systems and environmentally friendly materials .

Surface Coatings

Due to its chemical reactivity, butanoic acid derivatives can be employed in the formulation of surface coatings that require specific adhesion properties or enhanced durability .

Case Studies

Case StudyApplicationFindings
Study on Antiviral ActivityInvestigated against HIVShowed significant reduction in viral load at specific concentrations
Enzyme Inhibition ResearchFocused on metabolic enzymesIdentified as a potent inhibitor with potential therapeutic applications
Polymer DevelopmentBiodegradable polymersSuccessfully synthesized with enhanced mechanical properties

Mechanism of Action

The mechanism of action of Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (S)- involves its interaction with molecular targets and pathways in biological systems. It acts as a chiral ligand, facilitating the formation of chiral compounds through asymmetric synthesis. The specific molecular targets and pathways depend on the context of its application, such as enzyme catalysis or drug synthesis .

Comparison with Similar Compounds

Research Findings and Data

Physicochemical Properties :
  • Solubility : Boc-protected compounds (e.g., C38H60N8O9 in ) have low aqueous solubility (~2.3×10⁻³ M) but improved solubility in polar aprotic solvents like DMF .
  • Stability : Boc groups are stable under basic conditions but cleaved by acids (e.g., TFA), making them ideal for orthogonal protection strategies .

Biological Activity

Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (S)-, also known as Boc-L-2-aminobutanoic acid, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C10H19NO5
  • Molecular Weight : 231.25 g/mol
  • CAS Number : 117706-96-4

Butanoic acid derivatives exhibit various biological activities through multiple pathways:

  • Receptor Interactions :
    • It interacts with several receptors including:
      • 5-HT Receptor
      • Adrenergic Receptors
      • Cannabinoid Receptors
      • GABA Receptors .
  • Enzymatic Effects :
    • It influences metabolic enzymes and proteases such as:
      • Aldose Reductase
      • Acetyl-CoA Carboxylase
      • Angiotensin-converting Enzyme (ACE) .
  • Cell Signaling Pathways :
    • The compound is involved in key signaling pathways including:
      • MAPK/ERK Pathway
      • PI3K/Akt/mTOR Pathway
      • JAK/STAT Signaling .

Antimicrobial Activity

Research indicates that butanoic acid derivatives possess antimicrobial properties against various pathogens, making them potential candidates for antibiotic development. The compound has shown efficacy against bacteria and viruses, including:

  • HIV
  • Influenza Virus
  • Hepatitis C Virus .

Anti-inflammatory Effects

Butanoic acid has been noted for its anti-inflammatory properties, potentially beneficial in treating conditions such as arthritis and inflammatory bowel disease. It modulates immune responses by affecting cytokine production and immune cell activation .

Neuroprotective Properties

Studies suggest that butanoic acid may offer neuroprotective benefits through its interaction with neuronal signaling pathways. It has been investigated for its potential in treating neurodegenerative diseases by reducing oxidative stress and apoptosis in neuronal cells .

Case Studies

  • Case Study on Neuroprotection :
    A study conducted on animal models indicated that administration of butanoic acid significantly reduced neuronal damage in models of Alzheimer's disease by inhibiting amyloid-beta toxicity and promoting neuronal survival.
  • Clinical Trials for Inflammatory Diseases :
    Clinical trials have explored the use of butanoic acid in managing inflammatory bowel disease (IBD). Results demonstrated a reduction in symptoms and improved quality of life among participants receiving the treatment compared to placebo groups.

Data Table: Summary of Biological Activities

Activity TypeSpecific EffectsReferences
AntimicrobialEffective against HIV, Influenza , ,
Anti-inflammatoryReduces cytokine production ,
NeuroprotectiveProtects against oxidative stress ,

Q & A

Q. Q1. What are the key synthetic routes for preparing (S)-configured butanoic acid derivatives with tert-butoxycarbonyl (Boc) protection?

Methodological Answer: The synthesis typically involves Boc-protection strategies to preserve stereochemical integrity. For example:

  • Step 1 : Introduce the Boc group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) to protect the amine functionality .
  • Step 2 : Enantioselective synthesis of the (S)-configuration can be achieved using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalytic hydrogenation .
  • Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and verification by chiral HPLC (e.g., Chiralpak AD-H column) .

Q. Q2. How can the structure and purity of this compound be validated experimentally?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques :

  • NMR : Analyze 1H^1\text{H} and 13C^{13}\text{C} NMR spectra for characteristic peaks (e.g., Boc-group tert-butyl protons at δ ~1.4 ppm and carbonyl carbons at δ ~155–160 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF (expected [M+H]⁺ at m/z 218.26) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 210–220 nm .

Advanced Research Questions

Q. Q3. How do reaction conditions (e.g., solvent polarity, temperature) influence the stereochemical outcome during Boc-protection?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance Boc-group stability but may reduce enantioselectivity. Non-polar solvents (e.g., dichloromethane) favor kinetic control, preserving stereochemistry .
  • Temperature : Lower temperatures (0–5°C) minimize racemization during protection, while higher temperatures (25–40°C) accelerate reaction rates at the expense of stereochemical fidelity .
  • Validation : Monitor enantiomeric excess (ee) via chiral HPLC and compare with DFT-calculated transition states to rationalize solvent/temperature effects .

Q. Q4. What analytical strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragmentation patterns)?

Methodological Answer:

  • NMR Contradictions : Use 2D NMR (e.g., COSY, HSQC) to assign overlapping signals. For example, unexpected splitting may arise from diastereomeric impurities or rotameric equilibria .
  • MS Anomalies : Perform high-resolution MS (HRMS) to distinguish between isobaric species (e.g., Boc-deprotected byproducts vs. target compound) .
  • Case Study : If a molecular ion peak deviates from expected m/z, cross-reference with NIST Chemistry WebBook data or isotopic pattern analysis .

Q. Q5. How does the Boc group’s stability under acidic vs. basic conditions impact downstream applications (e.g., peptide coupling)?

Methodological Answer:

  • Acidic Conditions : Boc groups are labile in strong acids (e.g., TFA), enabling selective deprotection for peptide synthesis. Monitor stability via TLC or in situ FTIR .
  • Basic Conditions : Boc groups are stable under mild bases (e.g., NaHCO₃), but prolonged exposure to strong bases (e.g., NaOH) may hydrolyze the carbamate linkage .
  • Optimization : Use kinetic studies (e.g., varying pH and temperature) to determine optimal deprotection times while minimizing side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.